N-(2,4-dinitrophenoxy)propan-2-imine

Descripción

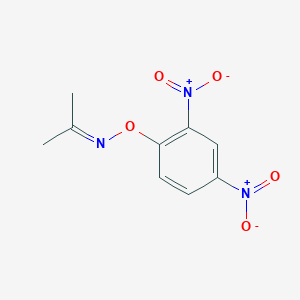

N-(2,4-Dinitrophenoxy)propan-2-imine is an organic compound featuring a propan-2-imine backbone (C=N group) linked to a 2,4-dinitrophenoxy substituent. The 2,4-dinitrophenoxy group is electron-deficient due to the nitro groups, enhancing electrophilic reactivity. Its synthesis likely involves nucleophilic substitution or condensation reactions, but further details are unavailable in the evidence.

Propiedades

Número CAS |

13181-10-7 |

|---|---|

Fórmula molecular |

C9H9N3O5 |

Peso molecular |

239.18 g/mol |

Nombre IUPAC |

N-(2,4-dinitrophenoxy)propan-2-imine |

InChI |

InChI=1S/C9H9N3O5/c1-6(2)10-17-9-4-3-7(11(13)14)5-8(9)12(15)16/h3-5H,1-2H3 |

Clave InChI |

FRNRURMYMBFWLM-UHFFFAOYSA-N |

SMILES |

CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

SMILES canónico |

CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Otros números CAS |

13181-10-7 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole

Key Features :

- Structure: Contains a 2,4-dinitrophenoxy group attached to a nitro-substituted imidazole ring.

- Applications : Regulates mitochondrial activity and treats diabetes/complications .

- Comparison: Functional Groups: The imidazole core provides aromatic stability and hydrogen-bonding capacity, unlike the imine in the target compound.

- Synthesis : Likely involves alkylation of imidazole derivatives, differing from the simpler imine formation in the target compound.

Ethyl (R)-2-[6-(2,4-Dinitrophenoxy)hexyl]oxirane-carboxylate

Key Features :

- Structure: A 2,4-dinitrophenoxy group connected via a hexyl chain to an epoxide (oxirane) and ester group.

- Applications : Inhibits carnitine palmitoyltransferase-1 (CPT-1) for diabetes treatment .

- Stereoselectivity: Synthesized via Sharpless epoxidation, ensuring high enantiomeric purity . The target compound’s synthesis lacks such stereochemical control in the evidence.

- Reactivity : The epoxide and ester groups offer sites for nucleophilic attack, contrasting with the imine’s electrophilic nature.

N-(2-Chlorobenzyl)-2-(2,4-Dichlorophenoxy)-1-propanamine

Key Features :

- Structure: Dichlorophenoxy group with a chlorobenzyl-amine side chain.

- Applications: No specific applications mentioned, but chlorinated phenoxy compounds often serve as herbicides or antimicrobials.

- Comparison: Electron Effects: Chlorine substituents are less electron-withdrawing than nitro groups, reducing the phenoxy group’s electrophilicity. Basicity: The amine group can participate in hydrogen bonding, unlike the imine’s C=N group, which may form weaker interactions.

- Stability : Amines are generally more hydrolytically stable than imines.

2-(4-Methylphenoxy)-N-(2-methylphenyl)propanamide

Key Features :

- Structure: Methyl-substituted phenoxy and phenyl groups with an amide linkage.

- Applications: Not specified, but amides are common in pharmaceuticals (e.g., analgesics).

- Comparison: Functional Group Stability: The amide group resists hydrolysis better than the imine, which is prone to hydrolysis under acidic/basic conditions. Electron Effects: Methyl groups donate electrons, making the phenoxy group less reactive than the nitro-substituted analog.

Azo-Dinitrophenyl Derivatives (e.g., 68391-47-9)

Key Features :

- Structure : Azo (-N=N-) linkage with 2,4-dinitrophenyl groups.

- Applications : Often used as dyes or indicators due to intense coloration .

- Comparison :

- Optical Properties : Azo compounds absorb visible light, whereas the target compound lacks chromophores for such applications.

- Reactivity : Azo groups undergo reductive cleavage, unlike the imine’s electrophilic reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.